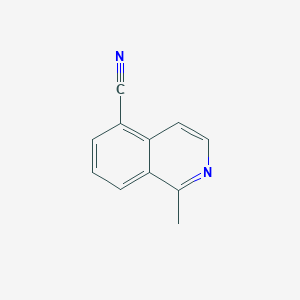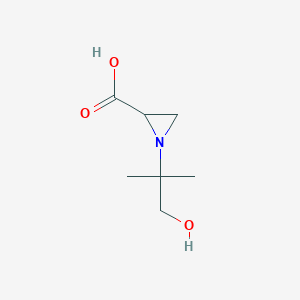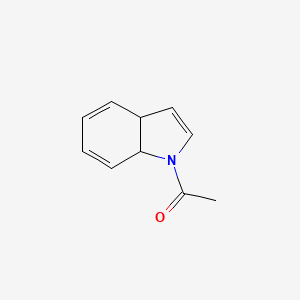
2-(Aminomethyl)-5-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring system substituted with an aminomethyl group at the second position and a methyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methylnaphthalene can be achieved through several methods. One common approach involves the reaction of 5-methylnaphthalene-2-carboxaldehyde with ammonia or an amine under reductive amination conditions. This process typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones and related compounds.
Reduction: Various amine derivatives.
Substitution: Substituted naphthalene derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Aminomethyl)-5-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-5-methylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the methyl group at the fifth position.
5-Methylnaphthalene-2-carboxaldehyde: Contains a formyl group instead of an aminomethyl group.
2-(Aminomethyl)-naphthoquinone: An oxidized derivative with a quinone structure.
Uniqueness
2-(Aminomethyl)-5-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups on the naphthalene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis, research, and industry.
Propriétés
Formule moléculaire |
C12H13N |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
(5-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-7H,8,13H2,1H3 |
Clé InChI |
RLGWDTIDXXGSOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=CC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


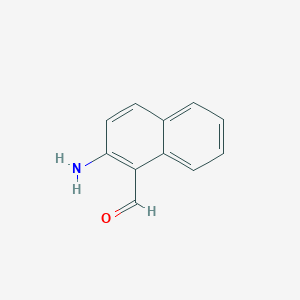
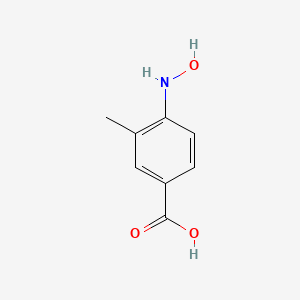

![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)


![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)

